Cas no 86636-70-6 (2-Amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide)

2-Amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide is a brominated and chlorinated aromatic acetamide derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the 2-chlorobenzoyl and 4-bromo substituents, contribute to its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of both amino and amide functional groups enhances its versatility in further chemical modifications. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure allows for precise control in synthetic pathways, supporting its use in the development of targeted small-molecule inhibitors or specialized ligands.
2-Amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide structure
86636-70-6 structure
Product Name:2-Amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide
CAS No:86636-70-6
MF:C15H12BrClN2O2
MW:367.624981880188
CID:3338499
PubChem ID:1334661
Update Time:2025-06-07

2-Amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • ACETAMIDE, 2-AMINO-N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-
    • N-{4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}glycinamide
    • STK009343
    • AKOS003648382
    • 2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide
    • 86636-70-6
    • 2-Amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide
    • Inchi: 1S/C15H12BrClN2O2/c16-9-5-6-13(19-14(20)8-18)11(7-9)15(21)10-3-1-2-4-12(10)17/h1-7H,8,18H2,(H,19,20)
    • InChI Key: KTOZVBKIZXRJIC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)C(C1C=CC=CC=1Cl)=O)NC(CN)=O

Computed Properties

  • Exact Mass: 365.97707Da
  • Monoisotopic Mass: 365.97707Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 72.2Ų

2-Amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide Pricemore >>

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Additional information on 2-Amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide

Introduction to 2-Amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide (CAS No. 86636-70-6)

2-Amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide, a compound with the chemical identifier CAS No. 86636-70-6, is a specialized molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The structural features of this molecule, particularly the presence of both amino and benzoyl functional groups, contribute to its unique reactivity and potential therapeutic applications.

The molecular structure of 2-Amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide consists of a phenyl ring substituted with an amino group at the 2-position, a bromine atom at the 4-position, and a benzoyl group at the 2-position. This arrangement imparts specific electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of both bromine and chlorine atoms further enhances its potential as a pharmacophore, enabling diverse chemical modifications and functionalizations.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The< strong>2-amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide has been investigated for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Its unique structural motif allows it to interact with biological targets in a highly specific manner, which is crucial for developing effective therapeutic agents.

One of the most compelling aspects of this compound is its ability to act as a scaffold for drug design. The< strong>N-4-bromo and< strong>2-(2-chlorobenzoyl) substituents provide multiple sites for chemical modification, enabling researchers to fine-tune its pharmacological properties. This flexibility has led to the development of several derivatives that exhibit enhanced potency and selectivity compared to the parent compound. Such derivatives are being explored in preclinical studies to evaluate their efficacy and safety profiles.

The< strong>CAS No. 86636-70-6 designation ensures that researchers can reliably obtain this compound for their studies. Its availability from reputable chemical suppliers has facilitated numerous research projects aimed at understanding its mechanisms of action and developing new therapeutic strategies. The compound's stability under various storage conditions also makes it an attractive candidate for industrial-scale production.

Recent advancements in computational chemistry have further accelerated the discovery process for this type of molecule. Molecular modeling techniques have been employed to predict how< strong>2-amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide interacts with biological targets at the atomic level. These simulations have provided valuable insights into its binding affinity and mode of action, guiding the design of more effective derivatives.

In addition to its potential therapeutic applications, this compound has also been studied for its role in chemical biology research. Its ability to modulate specific biological pathways makes it a valuable tool for investigating disease mechanisms and developing new diagnostic assays. Researchers have utilized it as an intermediate in synthesizing more complex molecules that can mimic or interfere with natural biological processes.

The synthesis of< strong>2-amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been developed to streamline the process, making it more efficient and scalable. These methods often involve catalytic processes that minimize waste and improve sustainability.

The pharmacological profile of this compound has been extensively evaluated in vitro and in vivo models. Preclinical studies have demonstrated its ability to inhibit key enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. The compound's ability to cross the blood-brain barrier has also been explored, suggesting potential applications in treating neurological disorders.

The development of new drugs is a complex process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The< strong>CAS No. 86636-70-6 identifier plays a crucial role in ensuring that all stakeholders are referring to the same compound throughout the research and development process. This standardization helps to avoid confusion and ensures consistency in experimental results.

The future prospects for< strong>2-amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide are promising, with ongoing research aimed at uncovering new therapeutic applications and optimizing its pharmacological properties. Advances in drug delivery systems may also enhance its efficacy by improving bioavailability and targeting specificity.

In conclusion, 2-amino-N-4-bromo-2-(2-chlorobenzoyl)phenylacetamide (CAS No. 86636-70-6) is a versatile molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for drug design, while its well-documented pharmacological properties provide a solid foundation for further exploration.

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